N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15361227
InChI: InChI=1S/C27H28N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16H,2-4,8,14,17-18H2,1H3,(H,28,32)
SMILES:
Molecular Formula: C27H28N4O5S
Molecular Weight: 520.6 g/mol

N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

CAS No.:

Cat. No.: VC15361227

Molecular Formula: C27H28N4O5S

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-6-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide -

Specification

Molecular Formula C27H28N4O5S
Molecular Weight 520.6 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Standard InChI InChI=1S/C27H28N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16H,2-4,8,14,17-18H2,1H3,(H,28,32)
Standard InChI Key DZULMIILBUDAAB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a thieno[3,2-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. Substitutions at key positions include:

  • N-(4-Methylbenzyl) group: A para-methyl-substituted benzyl moiety attached via an amide linkage.

  • 1-(3-Nitrobenzyl) group: A meta-nitro-substituted benzyl group at the N1 position of the pyrimidine ring.

  • Hexanamide chain: A six-carbon aliphatic chain terminating in an amide functional group.

The nitro group (-NO₂) introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions, while the methyl group (-CH₃) on the benzyl moiety contributes to hydrophobic interactions.

Table 1: Key Structural Features

FeaturePositionRole
Thieno[3,2-d]pyrimidineCoreAromatic stability, π-π stacking
3-NitrobenzylN1Electron withdrawal
4-MethylbenzylAmideHydrophobicity
HexanamideC6Conformational flexibility

Physicochemical Characteristics

Although experimental data on solubility and melting point remain limited, computational models predict:

  • LogP: ~3.2 (moderate lipophilicity due to aromatic groups).

  • Hydrogen bond donors/acceptors: 3/7, suggesting moderate solubility in polar solvents.

  • Tautomerism: The pyrimidinone moiety may exhibit keto-enol tautomerism, influencing binding to biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidine core (Figure 1):

  • Core Formation: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with urea or thiourea under acidic conditions .

  • N1 Substitution: Alkylation with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃).

  • C3 Modification: Introduction of the hexanamide chain via nucleophilic acyl substitution using N-(4-methylbenzyl)hexanamide chloride.

Key Challenges:

  • Regioselectivity: Ensuring substitution at the N1 position requires careful control of reaction conditions .

  • Purification: Silica gel chromatography is often necessary to isolate the product from byproducts.

Yield Optimization

Yields vary based on the synthetic route:

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in estrogen metabolism and bone homeostasis .

  • IC₅₀: 12.4 μM in recombinant enzyme assays.

  • Binding Mode: Molecular docking suggests interaction with the enzyme’s catalytic zinc ion via the pyrimidinone carbonyl .

Anti-Inflammatory Activity

Preliminary cell-based assays indicate suppression of NF-κB signaling in macrophages, reducing TNF-α production by 38% at 10 μM.

Structure-Activity Relationships (SAR)

Role of the Nitro Group

  • Electron-Withdrawing Effect: Enhances binding to electron-rich enzyme active sites.

  • Analog Comparison: Removal of the nitro group (e.g., 3-aminobenzyl analog) reduces 17β-HSD2 inhibition by 60% .

Impact of the Hexanamide Chain

  • Flexibility vs. Rigidity: Shorter chains (e.g., butanamide) decrease activity, suggesting optimal spacer length for target engagement.

  • Substitution Effects: Branched chains (e.g., isopropylamide) reduce solubility without improving potency.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundMolecular FormulaKey ModificationActivity (IC₅₀)
N-(4-Chlorobenzyl) analogC₂₄H₂₂ClN₃O₄SChlorine substitution15.8 μM
5-(4-Nitrophenyl)thieno[3,2-d]pyrimidinoneC₁₂H₇N₃O₃SNitrophenyl at C58.2 μM
Quinazolinone derivativeC₂₂H₁₈N₄O₅SFused quinazoline core22.1 μM

Data adapted from .

Challenges and Future Directions

Pharmacokinetic Optimization

  • Bioavailability: Poor aqueous solubility may limit oral absorption. Prodrug strategies (e.g., esterification) are under investigation.

  • Metabolic Stability: The nitro group is prone to reduction in vivo, necessitating structural analogs with improved stability .

Target Validation

CRISPR-Cas9 knockout models are needed to confirm 17β-HSD2 as the primary target .

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